Diethyl [(2,6-difluorophenyl)methyl]propanedioate
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Overview
Description
Diethyl [(2,6-difluorophenyl)methyl]propanedioate is an organic compound with the molecular formula C₁₃H₁₄F₂O₄. It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by diethyl and 2,6-difluorophenyl groups. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [(2,6-difluorophenyl)methyl]propanedioate can be synthesized through the alkylation of enolate ionsThe reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate ion attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2,6-difluorophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted monocarboxylic acids.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, methanol, dichloromethane.
Acids: Hydrochloric acid for hydrolysis reactions.
Major Products Formed
Substituted Malonic Esters: Formed through alkylation reactions.
Carboxylic Acids: Resulting from hydrolysis of the ester groups.
Substituted Monocarboxylic Acids: Produced via decarboxylation reactions.
Scientific Research Applications
Diethyl [(2,6-difluorophenyl)methyl]propanedioate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the development of drugs and therapeutic agents.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of diethyl [(2,6-difluorophenyl)methyl]propanedioate involves its ability to act as a nucleophile in various chemical reactions. The enolate ion formed from the compound can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This property makes it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Diethyl Malonate: A simpler ester of propanedioic acid, lacking the difluorophenyl group.
Ethyl Acetoacetate: Another ester used in similar synthetic applications but with different reactivity due to the presence of a keto group.
Uniqueness
Diethyl [(2,6-difluorophenyl)methyl]propanedioate is unique due to the presence of the 2,6-difluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and agrochemicals .
Properties
CAS No. |
401940-16-7 |
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Molecular Formula |
C14H16F2O4 |
Molecular Weight |
286.27 g/mol |
IUPAC Name |
diethyl 2-[(2,6-difluorophenyl)methyl]propanedioate |
InChI |
InChI=1S/C14H16F2O4/c1-3-19-13(17)10(14(18)20-4-2)8-9-11(15)6-5-7-12(9)16/h5-7,10H,3-4,8H2,1-2H3 |
InChI Key |
YCBKWWTVAKOMNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC=C1F)F)C(=O)OCC |
Origin of Product |
United States |
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